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In the mevalonate (MVA) pathway of Saccharomyces cerevisiae, farnesyl diphosphate (FPP) is a central
precursor. The enzyme squalene synthase, encoded by the ERG9 gene, competes for this FPP, channeling it
toward sterol (ergosterol) biosynthesis and away from the production of desired sesquiterpenes like

valencene [1] [2].

Therefore, downregulating or knocking out ERG9 is a key metabolic engineering strategy to reduce this
competitive drain and increase the intracellular FPP pool available for valencene synthase (VS) to convert

into valencene [2] [3].

Experimental Protocols for ERG9 Modulation

Here are detailed methodologies for the primary approaches to control ERG9 expression.

Method 1: Promoter Replacement
This strategy involves replacing the native promoter of ERG9 with a regulated or weaker promoter to fine-
tune its expression.

e Principle: Use a promoter that is repressed under specific conditions or one that is inherently weaker
than the native promoter to reduce squalene synthase levels.
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e Key Promoters Used:

o Methionine-repressible (MET3) promoter: Gene expression is suppressed when methionine
is present in the medium [4].

o Ergosterol-responsive promoters (e.g., P[ERG1], P[ERG11]): These are native yeast
promoters that are dynamically downregulated when intracellular ergosterol levels are
sufficient, creating a feedback loop that naturally limits flux toward sterols when they are in
excess [5].

¢ Detailed Protocol (CRISPR/Cas9-mediated Promoter Replacement):

o gRNA Design: Design a guide RNA (gRNA) sequence that targets the genomic region
immediately upstream of the ERG9 start codon.

o Donor DNA Construction: Synthesize a donor DNA cassette containing your chosen
replacement promoter (e.g., P[ERG1], PIMET3]). This cassette should be flanked by homology
arms (approximately 40-60 bp) that are identical to the sequences just upstream and
downstream of the ERG9 native promoter.

o Transformation: Co-transform the following into your valencene-producing S. cerevisiae
strain:

= A plasmid expressing Cas9 and the specific gRNA.
= The linear donor DNA cassette.

o Selection and Verification: Select transformations on appropriate antibiotic plates. Verify
successful promoter replacement by colony PCR and sequencing of the modified genomic
locus [5].

Method 2: Direct Gene Knockout or Knockdown

This approach aims to completely disrupt the ERG9 gene or significantly reduce its expression.

¢ Principle: Use the CRISPR/Cas9 system to create double-strand breaks in the ERG9 coding
sequence, leading to gene disruption via non-homologous end joining (NHEJ).
¢ Detailed Protocol (Using a Recyclable CRISPR/Cas9 System):
o Recyclable Plasmid System: Construct a gRNA expression plasmid (e.g., based on p426)
that incorporates a Cre/loxP system. This allows for the excision and loss of the plasmid after
editing, enabling the reuse of the selection marker for multiple genetic modifications [2].
o gRNA Design: Design gRNAs that target essential exons of the ERG9 gene.
o Strain Transformation: Transform the recyclable gRNA plasmid along with a Cas9 expression
plasmid into your host strain.
o Plasmid Recycling: After confirming the ERG9 knockout via sequencing, induce the
expression of Cre recombinase (e.g., by growing in galactose medium) to excise the gRNA
plasmid. This leaves the strain marker-free and ready for the next round of engineering [2].
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¢ Important Consideration: As ERG9 is essential for ergosterol biosynthesis and yeast growth,
complete knockout may require the addition of ergosterol to the culture medium if the strain is
cultured aerobically [2].

Quantitative Data on Valencene Yield Improvement

The following table summarizes the performance of different ERG9 engineering strategies as reported in the

literature.
) ) ) Valencene Titer Fold Improvement o
Engineering Strategy Host Strain . Citation
Achieved (vs. Control)
CRISPR knockout of S. cerevisiae BJ5464  539.3 mg/L (in ~160-fold [2]
*ERG9* bioreactor)
Promoter replacement S. cerevisiae (for N/A (for 5-fold (for the model  [5]
(using P[ERG1]) amorpha-4,11-diene) valencene) terpene)
Promoter deletion & Komagataella phaffii 173.6 mg/L (in 82-fold [6]
multi-copy integration shake flask)

Troubleshooting Common Issues

Here are answers to frequently asked questions regarding ERG9 downregulation.

Problem: The engineered strain shows poor growth or viability.

e Potential Cause: Excessive downregulation of ERG9 can severely deplete ergosterol, which is
essential for membrane integrity and cell growth [5].
e Solutions:
o Fine-tune repression: If using a repressible promoter like PIMET3], titrate the concentration of
the repressor (e.g., methionine) to find a balance between valencene yield and growth [4].
o Use dynamic promoters: Switch to ergosterol-responsive promoters (e.g., PI[ERG1]). These
allow for basal ERG9 expression when ergosterol is low, preventing severe growth defects
while still redirecting flux when precursor pools are high [5].
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o Supplement with ergosterol: For complete knockouts, supplement the fermentation medium
with ergosterol (5-20 mg/L) and use Tween 80 as a solubilizer. Note that this requires cultivation
under aerobic conditions [2].

Problem: Valencene yield is still low despite ERG9 downregulation.

e Potential Cause 1: Insufficient supply of the precursor FPP. Downstream engineering is futile if
upstream flux is limited.
o Solution: Overexpress key enzymes in the upstream MVA pathway, such as a truncated HMG-
CoA reductase (tHMG1), to enhance the carbon flux toward FPP [3] [6].
¢ Potential Cause 2: Inefficient conversion of FPP to valencene.
o Solution: Optimize the expression of valencene synthase (VS). This can be done by testing
different promoters, using multiple genomic copies of the VS gene, or creating a fusion protein
between FPP synthase (ERG20) and VS to channel the precursor directly [3] [6].

Problem: Genetic instability or reversion of the engineered strain.

¢ Potential Cause: Selective pressure can favor mutations that restore ERG9 function, especially if the
downregulation imposes a significant growth burden.
o Solution: Ensure the genetic modification is stable by integrating changes into the genome
rather than relying on plasmids. Always sequence the modified locus in the production strain to
confirm the stability of the edit before starting fermentation [2].

Experimental Workflow Diagram

The diagram below summarizes the key decision points in a metabolic engineering project aimed at

improving valencene production by modulating ERG9.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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